Methylhydrazine sulfate

描述

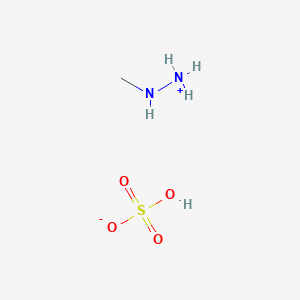

Structure

2D Structure

属性

IUPAC Name |

methylhydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDJPXUIZYHXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020875 | |

| Record name | Methylhydrazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-15-8, 5118-34-3 | |

| Record name | Hydrazine, methyl-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, methyl-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylhydrazine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, methyl-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylhydrazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLHYDRAZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U13CU6GG8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathway Elucidation of Methylhydrazine Sulfate

Advanced Synthetic Routes and Process Optimization

The synthesis of methylhydrazine sulfate (B86663) has evolved to include more efficient and environmentally conscious methods. These advancements focus on improving yield, purity, and process safety while minimizing waste and energy consumption.

Solvent-Free Synthesis Approaches and Mechanistic Analysis

A notable advancement in the production of methylhydrazine sulfate is the development of solvent-free synthesis methods. One patented approach involves the reaction of benzylidene phenodiazine with dimethyl sulfate. google.com This method eliminates the need for volatile organic compounds (VOCs), aligning with green chemistry principles. The reaction proceeds by mixing the reactants and heating them to a specific temperature range, followed by hydrolysis, dehydration, and drying to yield this compound. google.com

The mechanistic pathway of this solvent-free synthesis involves the initial reaction between benzylidene phenodiazine and dimethyl sulfate. This is followed by hydrolysis with water, which liberates this compound. A key feature of this process is the recovery and reuse of unreacted benzaldehyde (B42025) through steam distillation, which enhances the economic viability of the method.

| Parameter | Value |

| Reactants | Benzylidene phenodiazine, Dimethyl sulfate |

| Molar Ratio (Benzylidene phenodiazine:Dimethyl sulfate) | 3:6 (optimized) |

| Reaction Temperature | 90–100°C |

| Reaction Time | 2–4 hours |

| Yield | 90% |

| Purity | >95% |

| Data sourced from patent CN1966486A google.com |

Derivatization and Salt Formation from Hydrazine (B178648) Precursors

This compound is commonly synthesized from hydrazine precursors through derivatization and subsequent salt formation. A widely used precursor is hydrazine hydrate (B1144303). In one method, hydrazine hydrate is condensed with benzaldehyde to form benzylidenehydrazine. This intermediate then reacts with dimethyl sulfate, followed by hydrolysis to produce this compound. guidechem.com While effective, this method involves the use of toxic hydrazine hydrate and can have a complex post-treatment process, making it more suitable for smaller-scale production. guidechem.com

Another approach involves the reaction of hydrazine hydrate with dimethyl sulfate using hydrochloric acid as a protecting agent. google.com The resulting methylhydrazine is then neutralized and purified. This method is noted for its use of readily available and lower-cost raw materials.

A hydrochlorination method has also been developed where hydrazine hydrochloride reacts with methanol (B129727). This process yields methylhydrazine hydrochloride, which is then dissociated with hydrazine hydrate and rectified to produce an aqueous methylhydrazine solution. The direct reaction of methylhydrazine with sulfuric acid is a straightforward method for salt formation, where a 1:1 molar ratio is crucial to prevent side reactions.

Catalytic Aspects in this compound Production

Catalysts play a significant role in optimizing the synthesis of methylhydrazine and its subsequent conversion to this compound. In the alkylation of hydrazine hydrate with dimethyl sulfate, tetrabutyl ammonium (B1175870) bromide (TBAB) is employed as a phase-transfer catalyst. The catalyst enhances the selectivity of the reaction, minimizing the over-methylation that leads to the formation of dimethylhydrazine.

In the hydrochlorination method using hydrazine hydrochloride and methanol, hydrazine sulfate can act as a recoverable catalyst. google.com This catalytic approach is advantageous for its cost-effectiveness, owing to the affordability of methanol and the ability to reuse the catalyst. Another catalytic method involves the hydrogenation of nitro-methylamine using a palladium catalyst to produce the acid salt of methylhydrazine, which is then converted to methylhydrazine. guidechem.com

Investigating Chemical Reactivity and Decomposition Mechanisms

Understanding the chemical reactivity and decomposition of this compound is essential for its safe handling, storage, and application.

Stability Under Varied Chemical Environments

This compound is a white crystalline solid that is stable under normal storage conditions. fishersci.atthermofisher.com It is soluble in water. fishersci.at The compound's stability can be compromised by exposure to excess heat, which can lead to thermal decomposition. fishersci.attcichemicals.com It is also incompatible with strong acids, strong bases, and strong oxidizing agents. lgcstandards.com Hazardous polymerization has not been reported under normal processing conditions. fishersci.at

| Property | Description |

| Physical State | Solid Crystalline |

| Appearance | White |

| Melting Point | 141 - 143 °C |

| Water Solubility | Soluble |

| Stability | Stable under normal conditions |

| Data sourced from various safety data sheets. fishersci.atthermofisher.com |

Oxidative and Reductive Transformation Pathways

This compound possesses strong reducing properties. Its mechanism of action often involves the donation of electrons to various substrates. The electrooxidation of methylhydrazine at a platinum electrode has been shown to be a four-electron reaction, ultimately yielding nitrogen and methanol. utexas.edu

The thermal decomposition of methylhydrazine has been studied, revealing that at elevated temperatures, it breaks down into various products. dtic.mil In the presence of a catalyst like Shell 405, the decomposition pathways can be altered. dtic.mil

Reactive molecular dynamics simulations have been used to investigate the oxidation decomposition of methylhydrazine in supercritical water. researchgate.net These studies show that hydroxyl radicals, formed from the reaction of water and oxygen, play a key role in the decomposition by abstracting hydrogen atoms from the methylhydrazine molecule and its fragments. researchgate.net At lower temperatures and oxygen levels, the initial decomposition pathways include the cleavage of the N-N bond to form CH3NH and NH2 radicals, and the reaction with a hydroxyl radical to produce CH3NNH2 and water. researchgate.net The final products of this oxidative decomposition are primarily nitrogen, carbon dioxide, and water. researchgate.net

Characterization of Hazardous Reactions and Decomposition Products

This compound, while more stable than its parent compound, is a reactive chemical capable of undergoing hazardous reactions under certain conditions. It is classified as toxic if swallowed, in contact with skin, or if inhaled. nih.gov

Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. nj.gov Reactions with strong oxidizers can be violent and may lead to ignition or explosion. For instance, the reaction of hydrazine sulfate with potassium permanganate (B83412) in the presence of sulfuric acid produces nitrogen gas, manganese(II) sulfate, potassium sulfate, and water. brainly.in Similarly, the interaction of monomethylhydrazine with nitric acid is hypergolic (ignites on contact) and proceeds through a multi-stage process involving the formation of monomethylhydrazinium nitrate (B79036) and various oxidation products. researchgate.net

The degradation of methylhydrazine can be catalyzed by metal cations such as Cu(II) and Fe(III), which are common in natural waters. nih.gov

Thermal Decomposition: Thermal decomposition of this compound can lead to the release of irritating gases and vapors. Studies on the thermal decomposition of the parent compound, methylhydrazine (MMH), provide insight into the potential decomposition products. The thermal degradation of MMH has been found to yield hydrogen cyanide (HCN), nitrogen (N₂), and ammonia (B1221849) (NH₃). dtic.mil The thermal decomposition of MMH is characterized by a single strong exothermic peak. energetic-materials.org.cn The major reaction pathways for the homogeneous decomposition of MMH at atmospheric pressure are N-N and C-N bond scissions. acs.org

In the presence of a catalyst such as Shell 405, the decomposition of MMH primarily produces nitrogen and hydrogen, as any ammonia formed is further decomposed. dtic.mil The presence of gold as a catalyst has been shown to significantly decrease the thermal safety of methylhydrazine, reducing its apparent activation energy and self-accelerating decomposition temperature. researchgate.net

Photolytic Decomposition: Information regarding the photolytic decomposition of this compound is limited. However, studies on related compounds suggest that hydrazines can undergo photocatalytic degradation. For example, zinc oxide (ZnO) nanoparticles have been shown to be effective photocatalysts for the degradation of various organic pollutants and have been used in the development of chemical sensors for phenylhydrazine. researchgate.net A bibliography of work on heterogeneous photocatalysis includes methylhydrazine as a compound that has been studied for removal from water and air, suggesting its susceptibility to photocatalytic degradation. nrel.govnrel.govpsu.edu

Below are data tables summarizing the hazardous reactions and decomposition products of methylhydrazine and its sulfate.

Table 1: Hazardous Reactions of this compound

| Interacting Substance | Conditions | Observed Hazard/Products |

|---|---|---|

| Strong Oxidizing Agents | ||

| Nitric Acid | Contact | Hypergolic ignition, formation of monomethylhydrazinium nitrate, methyl nitrate, methyl azide, N₂O, H₂O, N₂. researchgate.net |

| Potassium Permanganate | In sulfuric acid | Reaction produces nitrogen, manganese(II) sulfate, potassium sulfate, and water. brainly.in |

| Strong Bases | Contact | Incompatible, potential for hazardous reaction. nj.gov |

| Sodium Hydroxide | Contact | Incompatible, potential for hazardous reaction. nj.gov |

| Metals | ||

| Copper (II) ions | Aqueous solution | Catalyzes degradation of methylhydrazine. nih.gov |

| Iron (III) ions | Aqueous solution | Catalyzes degradation of methylhydrazine. nih.gov |

Table 2: Decomposition of Methylhydrazine/Methylhydrazine Sulfate

| Decomposition Method | Conditions | Major Products |

|---|---|---|

| Thermal Decomposition | ||

| Methylhydrazine | Ambient to 1000°C | Hydrogen cyanide (HCN), Nitrogen (N₂), Ammonia (NH₃). dtic.mil |

| Methylhydrazine | Quantum Rice−Ramsperger−Kassel (QRRK) theory modeling | N-N and C-N bond scission are major pathways. Products include CH₃N•NH₂, CH₃NHN•H, and C•H₂NHNH₂ radicals. acs.org |

| Catalytic Decomposition | ||

| Methylhydrazine | Over heated Shell 405 catalyst | Nitrogen (N₂), Hydrogen (H₂). dtic.mil |

| Methylhydrazine | In the presence of gold catalyst | Significantly lowers decomposition temperature. researchgate.net |

| Methylhydrazine | On Platinum surfaces (Pt acs.org and Pt) | Reduces initial decomposition temperature by about 50%. |

| Photocatalytic Decomposition | ||

| Methylhydrazine | Heterogeneous photocatalysis | Implied degradation, specific products not detailed. nrel.govnrel.govpsu.edu |

Toxicological Mechanisms and Biological Impact Studies of Methylhydrazine Sulfate

In Vitro and In Vivo Toxicodynamics

The toxic effects of methylhydrazine sulfate (B86663) have been investigated in both laboratory settings (in vitro) and within living organisms (in vivo), revealing its impact on cellular functions and organ systems.

Cellular Cytotoxicity and Apoptotic Pathways

Methylhydrazine sulfate exhibits significant cytotoxicity, meaning it is toxic to cells. Its mechanisms of inducing cell death involve the disruption of cellular components and the initiation of apoptosis, or programmed cell death. Studies on human hepatic (liver) cells have shown that exposure to monomethylhydrazine (MMH), a related compound, leads to apoptotic cytotoxic effects, particularly in proliferating cells. researchgate.net This suggests that actively dividing cells are more susceptible to the toxic effects of methylhydrazine and its derivatives. The process of apoptosis can be triggered by various cellular stresses, including DNA damage and the generation of reactive oxygen species, both of which are associated with this compound exposure.

Organ-Specific Toxicity and Pathological Manifestations

In vivo studies have demonstrated that this compound can cause damage to specific organs. Chronic exposure in animal models has been linked to impaired function of the kidneys and liver, as well as adverse effects on the blood and spleen. nih.gov The liver is a primary target of hydrazine (B178648) toxicity, with effects including the accumulation of fats (triglycerides), inhibition of protein synthesis, and the formation of abnormally large mitochondria. nih.govnih.gov Inhalation exposure to methylhydrazine in animals has resulted in dose-related reductions in growth and elevated levels of serum liver enzymes. healthcouncil.nl Furthermore, studies in hamsters have shown that oral administration of methylhydrazine can lead to the development of malignant histiocytomas in the liver and tumors of the cecum. ca.gov

| Organ | Observed Toxic Effects | References |

| Liver | Fatty changes, impaired function, tumor formation | nih.govnih.govnih.govca.gov |

| Kidneys | Impaired function | nih.gov |

| Blood | Adverse effects | nih.gov |

| Spleen | Adverse effects | nih.gov |

| Lungs | Lung tumors in mice | ca.gov |

| Cecum | Tumor formation in hamsters | ca.gov |

Generation of Reactive Species and Oxidative Stress Induction

A key mechanism underlying the toxicity of this compound is the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. oup.com The metabolism of hydrazine and its derivatives can produce various free radicals, including methyl, acetyl, hydroxyl, and hydrogen radicals. oup.com These highly reactive molecules can damage cellular components such as lipids, proteins, and DNA. researchgate.net In vitro studies with rat hepatocytes have shown that hydrazine exposure leads to a depletion of glutathione (B108866) (a major antioxidant), an increase in ROS generation, and lipid peroxidation. oup.com The metabolism of monomethylhydrazine by liver microsomes has been shown to produce free methyl radicals. uzh.ch This production of reactive species contributes significantly to the cellular damage and toxicity observed with this compound exposure. researchgate.net

Genotoxicity and Mutagenicity Research

This compound is recognized as a genotoxic agent, meaning it can damage genetic material (DNA). This damage can lead to mutations and contribute to the development of cancer.

DNA Adduct Formation and DNA Alkylation Mechanisms

Methylhydrazine and its parent compound, hydrazine, are known to cause methylation of DNA, a process where a methyl group is added to the DNA molecule. nih.govdtic.mil This alkylation can lead to the formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. Specifically, the formation of N7-methylguanine and O6-methylguanine in liver DNA has been observed following hydrazine administration. nih.govdtic.mil The proposed mechanism for this methylation involves the reaction of hydrazine with endogenous formaldehyde (B43269) to create a potent methylating agent. nih.gov The formation of these DNA adducts is considered a critical step in the initiation of carcinogenesis. dtic.mil Studies have shown that the methyldiazonium ion, a metabolite of monomethylhydrazine, is a strong alkylating agent that forms adducts at various positions on DNA bases. uzh.ch

| Compound | Genotoxic Effect | Test System | References |

| This compound | Positive DNA repair response | Rat and mouse hepatocytes | nih.govnih.gov |

| Methylhydrazine | Chromosome and DNA damage | Mammalian cells in vitro | nih.govhealthcouncil.nl |

| Methylhydrazine | Increased chromosomal aberrations | Mice in vivo | nih.gov |

| Hydrazine | Chromosomal aberrations | Rat liver cell line in vitro | nih.gov |

| Hydrazine | DNA strand breaks | Mouse liver and lungs in vivo | nih.gov |

| Hydrazine | Sister chromatid exchanges and chromosomal aberrations | Chinese hamster ovary cells | nih.gov |

Carcinogenic Potential and Tumorigenesis Models in Biological Systems

Methylhydrazine and its salt, this compound, have been identified as carcinogens based on sufficient evidence from studies in experimental animals. nih.gov The State of California listed "methylhydrazine and its salts" as chemicals known to cause cancer under Proposition 65. ca.gov While the evidence for carcinogenicity in humans is considered inadequate, animal studies have demonstrated the tumorigenic potential of these compounds. nih.gov

In a study by Toth (1972), Swiss mice were administered either methylhydrazine or this compound in their drinking water for life. ca.gov The results indicated that this compound induced lung tumors in female mice, and this response was identified as the most sensitive for oral exposure, yielding a cancer potency estimate of 3.8 (mg/kg-d)⁻¹. ca.gov Another study by Toth and Shimizu (1973) observed tumorigenesis in Syrian golden hamsters treated with methylhydrazine. uzh.ch Inhalation exposure to methylhydrazine has been shown to induce benign and malignant tumors in mice and hamsters. healthcouncil.nl

Comparative studies have suggested that methylhydrazine may be more potent than this compound in inducing lung tumors; however, the latency period for tumor development was shorter with this compound. It is important to note that in some studies with hamsters, no statistically significant increases in tumors were observed after the administration of this compound in drinking water. ca.gov

Interactive Table: Tumorigenesis Studies of Methylhydrazine and its Sulfate Salt

| Compound | Species | Route of Administration | Tumor Site | Key Findings | Reference |

| This compound | Swiss Mice (female) | Oral (drinking water) | Lung | Identified as the most sensitive tumor response for oral exposure. | ca.gov |

| Methylhydrazine | Swiss Mice | Oral (drinking water) | Lung, Liver | Induced tumors of the lungs and liver. | uzh.ch |

| Methylhydrazine | Syrian Hamsters | Oral | Colon, Small Intestine | Induced tumors of the colon and small intestine. | uzh.ch |

| Methylhydrazine | Mice and Hamsters | Inhalation | - | Induced benign and malignant tumors. | healthcouncil.nl |

Metabolic Activation and Biotransformation Pathways

The biotransformation of methylhydrazine is a critical factor in its toxicity and carcinogenic potential. This process may not be a detoxification pathway but can lead to the formation of active metabolites. nih.gov

The metabolism of hydrazines, including methylhydrazine, involves several enzymatic systems. The liver is the primary site of this transformation. uzh.ch Cytochrome P450 (CYP) enzymes play a significant role in the oxidative metabolism of methylhydrazine. uzh.ch Studies have shown that inhibitors of the mixed-function oxidase system and the destruction of cytochrome P450 can decrease the formation of free radical intermediates from methylhydrazine. nih.gov Specifically, at least three microsomal cytochrome P450 isoenzymes in rat liver (CYP2E1, CYP2B1, and CYP1A1/2) are involved in metabolizing hydrazine. nih.gov

The flavin-containing monooxygenase (FMO) system is another key pathway. nih.gov For instance, methimazole, an inhibitor of the FAD-containing monooxygenase system, has been shown to decrease the activation of 1,1-dimethylhydrazine (B165182), a related compound. nih.gov The N-oxidation of methylhydrazine is catalyzed by purified mouse liver microsomal mixed-function amine oxidase. nih.gov

The metabolism of methylhydrazine leads to the formation of highly reactive intermediates. uzh.ch These can include methyl radicals and electrophilic species like the methyl diazonium ion. uzh.ch Free radical intermediates have been detected in isolated hepatocytes and liver microsomes incubated with monomethylhydrazine. nih.gov The formation of these radicals is linked to the activity of the cytochrome P450 system. nih.gov

One proposed mechanism for the genotoxicity of hydrazine involves its reaction with endogenous formaldehyde to form formaldehyde hydrazone. This intermediate can then be metabolized to diazomethane, a potent methylating agent that can damage DNA. nih.gov This process of DNA methylation, specifically the formation of N7-methylguanine and O6-methylguanine, is considered a key step in the initiation of cancer. nih.gov

Metabolic studies have revealed differences in the biotransformation of hydrazines across various species. For example, hydrazine metabolism was found to be 20–70% lower in human microsomes compared to rats. nih.gov In rats administered monomethylhydrazine, the level of 7-methylguanine (B141273) in liver DNA was significantly lower than in those given an equitoxic dose of hydrazine. dtic.mil

The rate of carbon dioxide production from monomethylhydrazine is most active in rat liver, followed by the kidney and colon, with slight activity in the lung. dtic.mil Such comparative studies are crucial for extrapolating animal data to predict human risk, especially since metabolic activation is a key factor in the carcinogenicity of hydrazines. dtic.mil

Molecular and Cellular Mechanisms of Action

The toxic effects of hydrazines extend to the molecular and cellular levels. Hydrazine has been shown to inhibit protein synthesis in rats. nih.gov Specifically, a derivative of methylhydrazine, procarbazine (B1678244), was found to inhibit protein synthesis, and it was noted that polysomes from procarbazine-treated rats did not bind amino acids as effectively as controls. oregonstate.edu

The inhibition of Crm1, a nuclear export protein, by certain compounds can block the export of tumor suppressor proteins and growth regulators from the nucleus. google.com This can lead to the induction of apoptosis in cancer cells. google.com While not directly stated for this compound, hydrazide-containing compounds are being investigated as nuclear transport modulators. google.com Furthermore, hydrazine sulfate has been observed to modulate the activities of tumor necrosis factor (TNF). peacehealth.org

Interactive Table: Summary of Metabolic and Molecular Effects

| Process | Key Enzymes/Pathways | Bioactive Intermediates | Cellular/Molecular Impact | References |

| Metabolic Activation | Cytochrome P450 (CYP2E1, CYP2B1, CYP1A1/2), Flavin Monooxygenase (FMO) | Methyl radicals, Methyl diazonium ion, Formaldehyde hydrazone, Diazomethane | DNA methylation (formation of N7-methylguanine and O6-methylguanine) | uzh.chnih.govnih.gov |

| Molecular Mechanisms | - | - | Inhibition of protein synthesis, Modulation of tumor necrosis factor (TNF) activity, Potential modulation of nuclear transport | nih.govoregonstate.edugoogle.compeacehealth.org |

Interaction with Cellular Macromolecules (Beyond DNA)

The toxicological impact of methylhydrazine and its sulfate salt extends beyond genotoxicity, involving significant interactions with other vital cellular macromolecules such as proteins and lipids. These interactions disrupt normal cellular function, particularly in metabolically active organs like the liver.

Studies on related hydrazine compounds have revealed substantial effects on blood components. For instance, monomethylhydrazine has been shown to interact with red blood cells, inducing hemolysis and the formation of Heinz bodies, which are intracellular inclusions of denatured hemoglobin. This indicates a direct or indirect interaction with protein macromolecules. A marked decrease in glutathione levels has also been observed, pointing to the depletion of this key antioxidant peptide in response to oxidative stress induced by the compound. uzh.ch

In the liver, hydrazine exposure leads to cytoplasmic degeneration and hemosiderosis, the abnormal accumulation of iron-containing deposits, in Kupffer cells. cdc.gov This suggests disruption of protein function related to iron metabolism and storage. Investigations into the metabolic processing of hydrazine show that it is metabolized by microsomal enzymes, particularly cytochrome P450. ucl.ac.uk This metabolic process itself represents a significant interaction with protein complexes. The activity of these enzymes can be altered by hydrazine, indicating a direct impact on their function. ucl.ac.uk

Furthermore, hydrazine compounds significantly alter lipid metabolism, which implies interaction with lipid macromolecules and the proteins that regulate them. Exposure has been linked to hepatic steatosis, or fatty liver, characterized by an accumulation of lipids. who.int This condition results from an imbalance in lipid handling, including increased mobilization of triglycerides from adipose tissue to the liver. who.int

Table 1: Observed Interactions of Hydrazine Compounds with Cellular Macromolecules (Non-DNA)

| Macromolecule Class | Specific Molecule/Structure | Observed Effect | Reference |

|---|---|---|---|

| Proteins | Hemoglobin (in Red Blood Cells) | Denaturation and formation of Heinz bodies. | uzh.ch |

| Glutathione (Peptide) | Marked decrease in levels, indicating oxidative stress. | uzh.ch | |

| Cytochrome P450 Enzymes | Serves as a substrate; activity can be altered. | ucl.ac.uk | |

| Liver Proteins | Cytoplasmic degeneration and hemosiderosis in Kupffer cells. | cdc.gov | |

| Lipids | Triglycerides | Increased levels in plasma and liver; decreased levels in adipose tissue. | who.int |

| Cholesterol | Increased levels in plasma and liver. | who.int | |

| Free Fatty Acids | Increased levels in plasma and liver. | who.int | |

| Total Lipids | Increased accumulation in the liver (hepatic steatosis). | who.int |

Impact on Receptor Signaling and Metabolic Regulation (e.g., Insulin (B600854) Receptor, Fatty Acid Synthesis)

This compound exerts profound effects on critical metabolic pathways through its interaction with key regulatory systems, including receptor signaling and the synthesis of essential molecules like fatty acids.

Research indicates that this compound is an inhibitor of the insulin receptor. biosynth.com The insulin receptor is a crucial transmembrane protein that initiates a signaling cascade upon binding insulin, leading to glucose uptake and utilization by cells. By inhibiting this receptor, this compound can disrupt glucose homeostasis and may contribute to a state of insulin resistance. biosynth.com This interference with a primary metabolic signaling pathway highlights a significant mechanism of its toxicity.

In addition to its effects on receptor signaling, this compound is recognized for its capacity to inhibit fatty acid synthesis. biosynth.com This inhibition is considered a potential mechanism for its cell-death-inducing properties. biosynth.com Studies on hydrazine sulfate have further elucidated the impact on lipid metabolism, showing that it significantly alters the expression of genes involved in several related processes. Following exposure, there are notable increases in the hepatic expression of genes responsible for triglyceride and cholesterol synthesis, lipid transport, and fatty acid oxidation. who.int This genetic reprogramming appears to favor the production and intracellular transport of lipids within the liver over their removal, contributing to the development of hepatic steatosis. who.int The disruption of fatty acid metabolism is a cornerstone of the compound's biological impact, leading to significant changes in the biochemical profile of affected tissues. ucl.ac.ukwho.int

Table 2: Effects of Hydrazine Compounds on Metabolic Regulation

| Regulatory Target | Specific Pathway/Process | Observed Effect | Reference |

|---|---|---|---|

| Receptor Signaling | Insulin Receptor | Inhibition of the receptor, potentially leading to insulin resistance. | biosynth.com |

| Metabolic Synthesis | Fatty Acid Synthesis | Inhibition of the synthesis pathway. | biosynth.com |

| Triglyceride & Cholesterol Synthesis | Increased hepatic gene expression for these pathways. | who.int | |

| Metabolic Transport | Lipid Transport | Increased hepatic gene expression related to lipid transport. | who.int |

| Metabolic Breakdown | Fatty Acid Oxidation | Increased hepatic gene expression related to fatty acid oxidation. | who.int |

| Gluconeogenesis | Inhibition of gluconeogenesis from normal precursors. | ucl.ac.uk |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Monomethylhydrazine |

| Hemoglobin |

| Glutathione |

| Cytochrome P450 |

| Triglycerides |

| Cholesterol |

| Free Fatty Acids |

| Insulin |

| Hydrazine |

Environmental Behavior, Fate, and Ecotoxicological Research

Environmental Transformation and Degradation Processes

Once released into the environment, methylhydrazine sulfate (B86663) can undergo various transformation and degradation processes that dictate its persistence and impact.

Methylhydrazine is susceptible to auto-oxidation, a process that can be influenced by several environmental factors. In aqueous solutions, the degradation of hydrazines is affected by conditions such as pH. For instance, studies on hydrazine (B178648) have shown that its degradation is influenced by pH, with different reaction orders being observed under varying pH levels. researchgate.net The presence of metal ions can also catalyze the oxidation of hydrazines. For example, the anodic oxidation of hydrazine on gold electrodes has been studied in acidic solutions containing sulfuric acid. researchgate.net

In soil, the fate of methylhydrazine is complex. It can be subject to both abiotic and biotic degradation processes. The rate of these processes will depend on soil properties like pH, organic matter content, and the presence of microorganisms. cdc.gov

Microbial degradation is a significant pathway for the removal of methylhydrazine from the environment. Several studies have identified microorganisms capable of breaking down this compound. For example, research on NASA wastewater contaminated with methylhydrazine demonstrated that bacteria from the genus Rhodococcus and Achromobacter can effectively degrade it. researchgate.netnih.gov

In one study, Rhodococcus species were particularly effective in reducing the concentration of methylhydrazine in wastewater. researchgate.net The efficiency of biodegradation can be enhanced in bioreactor systems. For instance, a fixed-film trickle-bed reactor using immobilized Achromobacter sp., Rhodococcus B30, and Rhodococcus J10 showed higher degradation rates for methylhydrazine compared to batch cultures. nih.gov The pseudo-first-order rate constant for methylhydrazine removal in the reactor was found to be 0.137 day⁻¹, significantly higher than the 0.046 day⁻¹ observed in batch cultures. nih.gov This indicates that the continuous flow in the bioreactor system provides a more efficient degradation environment. nih.gov

The following table summarizes the degradation efficiency of different microbial systems for methylhydrazine-contaminated wastewater. nih.gov

| Microbial System | Initial Methylhydrazine Concentration (mg/mL) | Final Methylhydrazine Concentration (mg/mL) | Time (days) |

| Rhodococcus sp. (continuous flow) | 10 | 2.5 | 12 |

| Achromobacter sp. (continuous flow) | 10 | ~5 | 12 |

This table illustrates the reduction of methylhydrazine concentration over 12 days in a continuous flow bioreactor using two different types of bacteria.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment technologies that can effectively degrade persistent organic pollutants like methylhydrazine. mdpi.commdpi.com These processes rely on the generation of highly reactive species, such as hydroxyl radicals, to break down complex molecules into simpler, less harmful substances. mdpi.com

One of the most promising AOPs for the destruction of hazardous organic wastes is Supercritical Water Oxidation (SCWO). researchgate.netwikipedia.orgepa.gov SCWO occurs in water at temperatures and pressures above its thermodynamic critical point (374 °C and 221 bar). epa.gov Under these conditions, water becomes an excellent solvent for organic compounds and oxygen, allowing for rapid and complete oxidation. epa.gov

Reactive molecular dynamics simulations have been used to investigate the microscopic mechanism of methylhydrazine degradation by SCWO. researchgate.net These studies show that the process involves the formation of OH radicals, which effectively abstract hydrogen atoms from methylhydrazine and its decomposition fragments, thereby accelerating its breakdown. researchgate.net SCWO has been proven effective for treating a variety of hazardous wastes and can achieve high destruction efficiencies for organic compounds. researchgate.netenviro.wiki

Other AOPs include ozonation, the Fenton process, and photochemical methods. mdpi.comkirj.ee The combination of ozone with hydrogen peroxide (peroxone) or UV radiation can enhance the generation of hydroxyl radicals and improve the degradation of recalcitrant compounds. kirj.ee

Environmental Transport and Distribution Dynamics

The movement and distribution of methylhydrazine sulfate in the environment are governed by its physical and chemical properties and its interactions with different environmental compartments.

The mobility of chemicals in soil and their potential to leach into groundwater is a significant environmental concern. ecetoc.orgd-nb.info For hydrazines, their movement through soil can be influenced by factors such as soil type and water flow. cdc.gov They have the potential to move with water through the ground, particularly in sandy soils. cdc.gov The detection of compounds like methylbenzotriazole in groundwater suggests the potential for leaching through soil layers. researchgate.net

In aquatic systems, the fate of hydrazines is determined by a combination of degradation, volatilization, sedimentation, and dispersion. canada.ca The persistence and mobility of such compounds in aquatic environments are well-documented, and conventional wastewater treatment processes may not be sufficient for their complete removal. researchgate.net

Volatilization from soil and water surfaces can be a significant transport pathway for some chemicals, leading to their atmospheric dispersion. ms.govepa.gov For hydrazine, air dispersion modeling has indicated that volatilization from a soil spill could generate notable ambient air concentrations downwind. cdc.gov Most hydrazines released into the air are rapidly broken down by reactive molecules naturally present in the atmosphere, with their persistence in the air lasting from a few minutes to a few hours. cdc.gov

While methylhydrazine is a volatile liquid, the sulfate salt form is a solid with a much lower vapor pressure, which would significantly reduce its potential for volatilization. However, under certain environmental conditions, such as changes in pH in an aqueous solution, the salt could dissociate, and the resulting methylhydrazine could be subject to volatilization.

Ecological Impact Assessments

Ecotoxicity to Aquatic Organisms (e.g., Algae, Fish)

This compound is classified as hazardous to the aquatic environment, with both acute and chronic toxicity. fujifilm.com According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is categorized as toxic to aquatic life, with long-lasting effects. fujifilm.com

While specific toxicity data for this compound on a wide range of individual aquatic species is limited in the provided research, extensive studies have been conducted on its parent compound, hydrazine. These studies give an indication of the potential ecotoxicological effects. Hydrazine has demonstrated high toxicity to aquatic organisms. canada.ca For instance, the blue-green alga Microcystis aeruginosa was identified as the most sensitive aquatic species to hydrazine, with a 10-day toxicity threshold reported to be as low as 0.00008 mg/litre. who.int In studies on fish, LC50 values (the concentration lethal to 50% of the test population) for hydrazine ranged between 0.54 and 5.98 mg/litre. who.int Furthermore, a test assessing embryonic damage in the fathead minnow revealed a lowest-observed-adverse-effect level of 0.1 mg/litre for hydrazine. who.int

Given that this compound is a salt of methylhydrazine, it is expected to exhibit significant aquatic toxicity. The GHS classification underscores its potential to harm aquatic ecosystems. fujifilm.com

Table 1: GHS Aquatic Toxicity Classification for this compound

| Hazard Classification | Category | Hazard Statement |

|---|---|---|

| Acute Aquatic Toxicity | Category 2 | H401 - Toxic to aquatic life |

| Chronic Aquatic Toxicity | Category 2 | H411 - Toxic to aquatic life with long lasting effects |

Source: fujifilm.com

Effects on Soil Microorganisms and Terrestrial Ecosystems

Research into the effects of this compound on terrestrial ecosystems has focused on its impact on crucial soil microbial processes, particularly nitrification. researchgate.netfrontiersin.org Nitrification, the oxidation of ammonia (B1221849) to nitrate (B79036), is a vital step in the global nitrogen cycle and is carried out by specific groups of microorganisms. frontiersin.orgfrontiersin.org

Studies using soil microcosms have demonstrated that methylhydrazine can significantly inhibit bacterial nitrification. researchgate.netfrontiersin.org In one such study, this compound was applied to soil at low (1 µmol g⁻¹ soil), medium (10 µmol g⁻¹ soil), and high (100 µmol g⁻¹ soil) concentrations. The results showed that at a concentration of 100 µmol g⁻¹ of dry weight soil, methylhydrazine completely suppressed the activity of soil nitrification. researchgate.netfrontiersin.orgnih.gov This inhibitory effect is linked to the compound's ability to inactivate hydroxylamine (B1172632) oxidoreductase (HAO), a key enzyme for ammonia-oxidizing bacteria (AOB) like those similar to Nitrosomonas europaea. frontiersin.orgfrontiersin.org

The abundance of microbial populations was also affected. At the highest concentration (100 µmol g⁻¹ soil), methylhydrazine appeared to suppress the population sizes of both ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). nih.gov Specifically, a 5.9-fold decline in the abundance of the archaeal amoA gene was observed in microcosms treated with high concentrations of methylhydrazine. nih.gov These findings indicate that this compound can disrupt the function and population dynamics of key microbial communities in the soil, potentially impacting soil fertility and nitrogen availability in terrestrial ecosystems. researchgate.netfrontiersin.org While some microorganisms can break down hydrazines in soil and water, the compound's inherent toxicity can disrupt microbial activity. cdc.gov

Table 2: Effects of this compound on Soil Nitrification and Microbial Abundance

| Concentration (µmol g⁻¹ soil) | Effect on Nitrification Activity | Impact on Microbial Populations |

|---|---|---|

| 1 (Low) | Not significantly different from control | Relatively stable populations of AOB and AOA |

| 10 (Medium) | Not significantly different from control | Relatively stable populations of AOB and AOA |

| 100 (High) | Complete suppression of nitrification | Suppression of both AOB and AOA populations |

Source: researchgate.netnih.gov

Computational and Theoretical Investigations of Methylhydrazine Sulfate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules, which in turn dictate their reactivity. These calculations can predict various parameters, including molecular orbital energies, charge distributions, and the energies of transition states, providing a detailed picture of chemical behavior.

High-accuracy electronic structure calculations have been employed to determine the thermochemical properties of hydrazine (B178648) and its methylated derivatives. researchgate.net For instance, methods like G3(MP2) and isodesmic reactions have been used to calculate the heats of formation for related compounds such as CH3NH2, CH3NNH, and CH3HNNHCH3. researchgate.net Such studies provide foundational data for understanding the stability and energy of methylhydrazine.

Computational models are also crucial for understanding reaction mechanisms. For example, the formation of N-Nitrosodimethylamine (NDMA), a carcinogenic compound, from the ozonation of monomethylhydrazine (MMH) has been investigated using computational calculations. researchgate.net These studies help to map out reaction pathways and energy profiles that are not experimentally accessible. researchgate.net

Furthermore, quantum chemical methods can address discrepancies in experimental data. For methylhydrazine derivatives, there can be variations in reported vertical ionization potentials. Computational approaches, such as the equation-of-motion coupled cluster (EOM-CCSD) theory, can be used to predict these values with high accuracy (error <0.5 eV), helping to validate and interpret experimental findings. The reactivity of organic compounds with hydrated electrons, a key process in advanced reduction processes for environmental remediation, can also be studied using quantum chemical calculations to determine reaction mechanisms and reactive sites. rsc.org

Table 1: Predicted Thermochemical Data for Hydrazine Derivatives

| Compound | Method | Heat of Formation (0 K, kcal/mol) | Heat of Formation (298 K, kcal/mol) |

|---|---|---|---|

| cis-N₂H₂ | G3(MP2) | 54.9 | 53.2 |

| trans-N₂H₂ | G3(MP2) | 49.9 | 48.1 |

| N₂H₄ | G3(MP2) | 26.6 | 23.1 |

| N₂H₃ | G3(MP2) | 56.2 | 53.6 |

This table is generated based on data for related hydrazine compounds to illustrate the application of quantum chemical calculations.

Molecular Dynamics Simulations of Interactions with Biological Targets and Environmental Interfaces

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular interactions. This technique is particularly valuable for studying how a molecule like methylhydrazine sulfate (B86663) might interact with complex biological systems or environmental matrices.

In the context of biological targets, MD simulations can be used to explore the binding of a ligand to a protein. For example, in the discovery of novel DNA gyrase inhibitors, MD simulations were used to propose the binding mode of a compound to the gyrase ATPase domain. biorxiv.org These simulations can reveal key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. biorxiv.orgnwsuaf.edu.cn Such insights are crucial for understanding the mechanism of action and for the rational design of new drug candidates. biorxiv.org

Regarding environmental interfaces, MD simulations can shed light on the behavior of chemicals in different media. Reactive molecular dynamics simulations have been used to investigate the degradation mechanism of methylhydrazine in supercritical water, a technology for waste treatment. researchgate.netresearchgate.net These simulations showed that OH radicals formed from water and oxygen play a key role in breaking down the methylhydrazine molecule. researchgate.net The simulations can also determine kinetic parameters, such as the activation energy for decomposition. researchgate.net Other studies have used MD to investigate the properties of hydrazine and its derivatives in the fluid phase, which is essential for understanding their environmental transport and fate. researchgate.net Additionally, MD simulations have been employed to study the interaction of molecules with different surfaces, such as the oleophobicity of self-assembled monolayers with various functional groups, including hydrazine. mdpi.com

Table 2: Applications of Molecular Dynamics Simulations for Methylhydrazine and Related Compounds

| Application Area | System Studied | Key Findings |

|---|---|---|

| Biological Interactions | DNA Gyrase Inhibitor Binding | Revealed key hydrogen bonds and binding mode in the ATPase domain. biorxiv.org |

| Environmental Fate | Methylhydrazine degradation in supercritical water | Elucidated the role of OH radicals in the decomposition pathway and determined activation energy. researchgate.net |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Toxicological Endpoints

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity. nih.gov These models are widely used in drug discovery and toxicology to predict the properties of new or untested chemicals. nih.govnih.gov

For assessing the toxicological endpoints of compounds like methylhydrazine sulfate, QSAR models are particularly important. Sophisticated software systems such as DEREK, TOPKAT, and MCASE have been developed to predict genotoxicity based on chemical structure. acs.org A compound containing a structural alert for an electrophilic moiety, or a group that can be metabolically activated, may be flagged as potentially mutagenic. acs.org According to the ICH M7(R1) guideline, the absence of structural alerts from two complementary QSAR methodologies (one expert rule-based and one statistical) is sufficient to conclude that an impurity is not a mutagenic concern. europa.eu

QSAR can also be used to guide the design of derivatives with enhanced biological activity by correlating substituent effects with activity. In environmental science, SAR and QSAR models are used to predict the toxicity of compounds to various organisms. acs.org The carcinogenic potency of methylhydrazine and its sulfate salt has been estimated based on dose-response data from animal studies, providing a quantitative measure of its toxicological risk. ca.gov These potency estimates are crucial for setting regulatory limits, such as the No Significant Risk Levels (NSRLs) under California's Proposition 65. ca.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Methylhydrazine |

| This compound |

| Hydrazine |

| Dimethyl sulfate |

| N-Nitrosodimethylamine (NDMA) |

| Monomethylhydrazine (MMH) |

| Unsymmetrical dimethylhydrazine (UDMH) |

| Vancomycin |

| Benzaldehyde (B42025) |

Academic Research Applications of Methylhydrazine Sulfate and Its Derivatives

Utilization as a Reagent in Organic Synthesis

As a stable salt of the volatile methylhydrazine, methylhydrazine sulfate (B86663) is an important raw material in the chemical and pharmaceutical industries. guidechem.com It functions as a potent nucleophile and a building block for synthesizing a wide array of heterocyclic compounds.

Synthesis of Novel Organic Compounds (e.g., Pyrazole-3-carboxamide Derivatives)

Methylhydrazine and its sulfate salt are instrumental in the synthesis of pyrazole (B372694) derivatives, a class of heterocyclic compounds with significant pharmacological importance. mdpi.comnih.gov The primary method for creating the pyrazole ring is through a cyclocondensation reaction. This process involves the reaction of a hydrazine (B178648) derivative, acting as a bidentate (two-pronged) nucleophile, with a 1,3-difunctional compound like a β-diketone or an α,β-unsaturated ketone. mdpi.com

Specifically, methylhydrazine can be used in one-pot reactions to produce 1,3,5-substituted pyrazoles. mdpi.comnih.gov For instance, the reaction of acetylenic ketones with methylhydrazine in ethanol (B145695) yields regioisomeric pyrazoles. mdpi.com This reactivity is harnessed to create complex molecules, including pyrazole-3-carboxamide and pyrazole-3-carboxylate derivatives, which are explored for various therapeutic applications. mdpi.comresearchgate.net

| Reaction Type | Key Reactants | Product Class | Reference |

|---|---|---|---|

| Cyclocondensation | Methylhydrazine, Acetylenic Ketones | 3,5-Diarylpyrazoles | mdpi.com |

| One-Pot Palladocatalyzed Carbonylation | Methylhydrazine, Aryl Iodides, Acetylenic Acids | 1,3,5-Substituted Pyrazoles | mdpi.comnih.gov |

| Reaction with Chromones | Methylhydrazine, Chromone Derivatives | 3(5)-(2-hydroxyaryl)pyrazoles | nih.gov |

Catalytic Roles in Specific Organic Reactions

While not a catalyst itself, methylhydrazine serves as a critical component in certain catalytic systems, primarily as a reducing agent. In a notable application, methylhydrazine is used as a hydrogen donor for the chemoselective reduction of nitroarenes to arylamines. organic-chemistry.orgresearchgate.net This reaction is mediated by a robust Cobalt (Co) catalyst in a polar protic solvent, achieving excellent yields. organic-chemistry.org The use of hydrazine and its derivatives in catalytic transfer hydrogenation is valued for its efficiency and sustainability. researchgate.netorganic-chemistry.org

Exploratory Biomedical Research Applications

The chemical properties of methylhydrazine sulfate and its derivatives have prompted investigations into their potential roles in biomedical research, particularly in oncology and the development of diagnostic tools.

Investigations in Cancer Research (e.g., Cell Death Induction, Metabolic Pathway Inhibition)

Research into hydrazine derivatives for cancer therapy has explored several mechanisms, including the induction of cancer cell death (apoptosis) and interference with tumor metabolism. mdpi.comdrugdiscoverynews.com

Cell Death Induction: Studies on novel hydrazine derivatives have shown significant anti-tumor activity. For example, a 4-methylbenzoylhydrazine platinum(II) complex was found to inhibit the proliferation of various tumor cell lines, including breast cancer (MCF-7) and lung cancer (A549). This complex was shown to induce apoptosis and cause cell cycle arrest, highlighting a potential mechanism for its anti-tumor effects. mdpi.com

Metabolic Pathway Inhibition: Hydrazine sulfate, the parent compound of this compound, has been investigated for its ability to disrupt cancer cell metabolism. nih.govcancer.gov One proposed mechanism is the inhibition of the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK), which is crucial for gluconeogenesis—a process cancer cells can exploit to generate glucose for energy. nih.govwikipedia.orgmskcc.org By blocking this pathway, it is theorized that hydrazine sulfate could limit the energy supply to tumors. nih.govwikipedia.org While some clinical studies have suggested that hydrazine sulfate may improve abnormal glucose metabolism in cancer patients, its efficacy as an anticancer agent remains inconclusive. nih.gov

| Compound/Derivative | Area of Research | Observed Effect / Proposed Mechanism | Reference |

|---|---|---|---|

| 4-Methylbenzoylhydrazine Pt(II) Complex | Cancer Cell Proliferation | Induction of apoptosis and cell cycle arrest in MCF-7 cells. | mdpi.com |

| Hydrazine Sulfate | Cancer Metabolism | Inhibition of phosphoenolpyruvate carboxykinase (PEPCK) to block gluconeogenesis. | nih.govwikipedia.orgmskcc.org |

| Hydrazine Sulfate | Cancer Cachexia | Proposed inhibition of tumor necrosis factor-alpha (TNF-alpha) activity. | nih.gov |

Development of Hydrazine Derivatives as Probes for Biological Systems or Imaging Agents

The nucleophilic nature of the hydrazine group makes it an excellent chemical handle for creating probes to detect and visualize biological molecules and processes. biorxiv.org These probes are designed to react with specific targets, often resulting in a measurable signal, such as a change in fluorescence. acs.org

Activity-Based Protein Profiling (ABPP): "Clickable" hydrazine probes have been developed as versatile tools for chemoproteomic research. biorxiv.org The electron-rich hydrazine warhead can react with and covalently target multiple classes of enzymes that bear diverse cofactors. biorxiv.orgacs.org This allows for the profiling of enzyme activity in native biological systems and can be used for live-cell imaging and to aid in drug discovery. biorxiv.org

Fluorescent Imaging Agents: Hydrazine derivatives are frequently incorporated into fluorescent probes for the detection of specific analytes within living cells. acs.orgmdpi.com For example, a BODIPY-substituted hydrazine was developed as a fluorescent probe for the rapid and sensitive detection of formaldehyde (B43269) in live HeLa cells. acs.org Similarly, a benzoyl hydrazine derivative has been synthesized as a selective fluorescent probe for imaging Magnesium ions (Mg²⁺) in living cells. mdpi.com These probes typically work on an "off-on" mechanism, where fluorescence is quenched until the hydrazine group reacts with its target, leading to a significant increase in emission that can be visualized with microscopy. mdpi.com

Current Research Challenges and Future Directions

Elucidation of Undefined Metabolic and Degradation Pathways

A significant challenge in understanding the full toxicological profile of methylhydrazine sulfate (B86663) lies in the incomplete characterization of its metabolic and degradation pathways. While it is known that methylhydrazine is a reactive compound, the precise enzymatic reactions and subsequent metabolites formed in biological systems are not entirely elucidated. The degradation of methylhydrazine in environmental systems also presents gaps in knowledge. For instance, studies on NASA wastewater have shown that microbes like Rhodococcus and Achromobacter species can degrade methylhydrazine, but the specific enzymatic processes and breakdown products are not fully detailed researchgate.netnih.govresearchgate.net. The chemical oxidation of methylhydrazine, often used for spill degradation, can be incomplete and lead to a variety of partial oxidation products, some of which may be carcinogenic nitrosamines dtic.mil. Future research efforts should focus on utilizing advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to identify and quantify novel metabolites in various biological matrices and environmental samples. Furthermore, investigating the specific enzymes, like cytochrome P450s, and microorganisms responsible for its biotransformation will be crucial.

Development of Advanced Predictive Toxicology Models

Predicting the toxicity of methylhydrazine sulfate and its derivatives remains a key challenge. Current toxicological data is primarily derived from traditional animal testing nih.gov. There is a growing need to develop and validate advanced predictive toxicology models to reduce reliance on animal studies and to enable high-throughput screening of related compounds nih.goviivs.org. This includes the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity nih.gov. For hydrazines, these models could help predict toxicity based on molecular descriptors. Additionally, the application of in vitro models, such as 3D tissue models and organ-on-a-chip systems, can provide more physiologically relevant data on the toxic effects of this compound on specific organs nih.govepa.gov. Future directions involve integrating data from various sources, including toxicogenomics and high-throughput screening, with artificial intelligence and machine learning algorithms to build more accurate and robust predictive models for hydrazine-related compounds mdpi.com.

Exploration of Sustainable Synthetic Methodologies

The conventional synthesis of methylhydrazine and its sulfate salt often involves hazardous reagents and conditions. For example, the Raschig method uses sodium hypochlorite, which has strong alkalinity and oxidizing properties, leading to lower yields and significant wastewater generation guidechem.com. Other methods may use toxic reagents like dimethyl sulfate or require high-pressure conditions guidechem.comgoogle.com. A key research challenge is the development of sustainable and greener synthetic routes for this compound. This includes exploring solvent-free synthesis methods, which have been shown to achieve high yields and purity google.com. Other green chemistry approaches focus on using less hazardous starting materials, developing reusable catalysts, and minimizing waste generation mdpi.comrsc.orgresearchgate.net. Future research should aim to develop novel catalytic systems and explore alternative methylation agents that are more environmentally benign. The development of one-step synthesis processes from readily available starting materials like hydrazine (B178648) hydrate (B1144303) and methanol (B129727) under milder conditions is a promising avenue google.com.

Integration of Multi-Omics Data in Biological Impact Studies

Understanding the complete biological impact of this compound exposure requires a holistic approach that goes beyond traditional toxicological endpoints. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, presents a significant research challenge and a promising future direction. Metabolomics studies, for instance, can reveal alterations in metabolic pathways in response to pesticide exposure, identifying potential biomarkers of effect mdpi.comnih.govmdpi.comnih.gov. By combining these different "omics" datasets, researchers can construct a more comprehensive picture of the molecular mechanisms underlying this compound toxicity. This integrated approach can help identify key pathways and cellular processes that are disrupted by exposure, leading to a better understanding of its adverse effects. Future research should focus on applying these multi-omics strategies to in vitro and in vivo models exposed to this compound to elucidate its mode of action and identify sensitive biomarkers of exposure and effect.

Designing Novel Derivatives with Targeted Biological or Chemical Activities

While methylhydrazine itself has applications, there is considerable interest in designing and synthesizing novel derivatives with specific, targeted biological or chemical activities. Hydrazine derivatives have been explored for a wide range of pharmacological applications, including as antimicrobial, anticonvulsant, and antitumoral agents nih.govmaterialsciencejournal.org. Research has shown that modifications to the hydrazine structure can lead to compounds with enhanced or novel activities materialsciencejournal.orgnih.govmdpi.com. A key challenge is to understand the structure-activity relationships (SAR) of methylhydrazine derivatives to guide the rational design of new compounds nih.govmdpi.comdrugdesign.org. This involves systematically modifying the chemical structure and evaluating the impact on biological activity. Future directions include the use of computational modeling and molecular docking studies to predict the interaction of novel derivatives with biological targets. This approach can help in the targeted design of new molecules with improved efficacy and reduced off-target effects for potential applications in medicine and agriculture.

常见问题

Q. What are the recommended safety protocols for handling methylhydrazine sulfate in laboratory settings?

this compound requires stringent safety measures due to its carcinogenic and mutagenic properties. Key protocols include:

- Engineering controls : Use closed systems or local exhaust ventilation to minimize aerosol exposure .

- Personal protective equipment (PPE) : Wear impervious gloves, safety goggles, and protective clothing. Respiratory protection (e.g., NIOSH-approved respirators) is mandatory when handling powders or aerosols .

- Storage : Store in a cool, dark, well-ventilated area under inert gas, away from oxidizing agents .

- Waste disposal : Follow local regulations for hazardous waste, as biological degradation is ineffective at high concentrations .

Q. How is this compound synthesized, and what are the critical parameters influencing its yield?

this compound is typically synthesized via the reaction of methylhydrazine with sulfuric acid. Key parameters include:

- Stoichiometry : Use a 1:1 molar ratio of methylhydrazine to sulfuric acid to avoid side reactions .

- Temperature : Reflux conditions (e.g., in ethanol) are often employed to ensure complete reaction .

- Purification : Recrystallization from ethanol or aqueous solutions improves purity .

Yield optimization requires precise control of reactant equivalents and temperature, as excess methylhydrazine increases hazards .

Advanced Research Questions

Q. How can Bayesian optimization improve the selectivity of methylhydrazine-involved condensation reactions?

Bayesian optimization (BO) is effective for navigating complex reaction landscapes. For example, in N-methyl pyrazole condensation:

- Parameter selection : Variables include methylhydrazine equivalents (limited to ≤5 equiv for safety), solvent polarity, and temperature .

- Trade-offs : Higher methylhydrazine amounts (e.g., 20 equiv) increase conversion but reduce selectivity and safety .

- Phase transfer catalysis : Explored to enhance selectivity (e.g., 1:99 N1 isomer selectivity), though conversion may remain low (33%) .

BO identifies Pareto-optimal conditions balancing yield, selectivity, and safety.

Q. What methodologies resolve discrepancies in reported vertical ionization potentials (IPs) of methylhydrazine derivatives?

Discrepancies in experimental IPs (e.g., 8.4–9.34 eV for methylhydrazine) arise from measurement challenges. Solutions include:

- Computational validation : Use equation-of-motion coupled cluster (EOM-CCSD) theory to predict IPs with <0.5 eV error .

- Benchmarking : Compare results with high-accuracy methods like IP-EOM-CCSD for hydrazine analogs .

- Error analysis : Account for vibrational and solvent effects, which are often omitted in gas-phase experiments .

Q. What in vitro assays assess the mutagenic potential of this compound?

Mutagenicity evaluation involves:

- Ames test : Use Salmonella typhimurium strains (e.g., TA98, TA100) to detect frameshift and base-pair substitutions induced by alkylation .

- Comet assay : Measure DNA strand breaks in mammalian cell lines (e.g., HepG2) .

- Metabolic activation : Include S9 liver homogenate to simulate in vivo metabolic conversion .

Dose-response curves and positive controls (e.g., ethylnitrosourea) validate results .

Q. How does the binding mode of methylhydrazine in coordination complexes vary between solid-state and solution-phase studies?

Ruthenium complexes demonstrate:

- Solid-state : η² side-on binding observed via X-ray crystallography, stabilized by hydrogen bonding .

- Solution-phase : η¹ end-on binding confirmed by 2D NMR, with the -NH₂ group coordinating to the metal center .

Characterization requires multi-technique approaches (e.g., XRD, ¹⁵N NMR) to reconcile differences .

Q. What factors influence the environmental persistence of this compound, and how is biodegradation assessed?

Environmental persistence depends on:

- Concentration : High concentrations (>100 ppm) inhibit microbial degradation .

- Toxicity : Methylhydrazine’s EC₅₀ for microbial species determines biodegradation feasibility .

Assessment methods: - OECD 301 tests : Measure biochemical oxygen demand (BOD) over 28 days in activated sludge .

- LC-MS monitoring : Track parent compound and metabolites (e.g., N-nitrosamines) in simulated ecosystems .

Methodological Notes

- Contradiction analysis : When experimental data conflict (e.g., IP values), prioritize peer-reviewed studies using validated computational or spectroscopic methods .

- Data tables : Include reaction optimization parameters (e.g., equivalents, solvents) and toxicity thresholds in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。